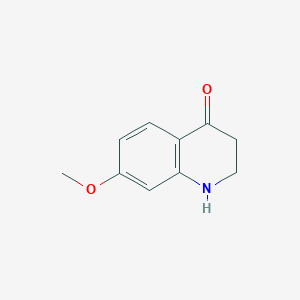

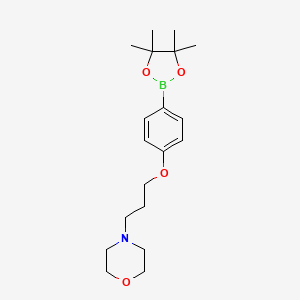

3-Pyrrolidin-1-ylmethyl-benzylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "3-Pyrrolidin-1-ylmethyl-benzylamine" involves various strategies. For instance, a novel synthetic strategy using benzyne and azomethine ylides has been employed to construct spiro[oxindole-3,2'-pyrrolidine] derivatives, which are structurally related to the compound of interest . Additionally, a "one-pot" synthesis approach has been developed for the regiospecific synthesis of polysubstituted pyrroles from benzylamines and ynones under metal-free conditions, which could potentially be adapted for the synthesis of "3-Pyrrolidin-1-ylmethyl-benzylamine" .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Pyrrolidin-1-ylmethyl-benzylamine" has been characterized using various spectroscopic techniques. For example, the structure of a heterocyclic compound with a pyridinyl moiety was characterized by FT-IR, NMR, UV-Vis, and Mass spectroscopy, as well as X-ray diffraction methods . These techniques could be applied to determine the molecular structure of "3-Pyrrolidin-1-ylmethyl-benzylamine" and confirm its purity and identity.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine and related compounds has been explored in several studies. The glow-discharge reactions of pyrrolidine have been shown to produce a complex mixture of products, including α-(1-pyrrolidinyl) nitrile derivatives . This indicates that pyrrolidine rings can engage in various chemical reactions, which could be relevant when considering the reactivity of "3-Pyrrolidin-1-ylmethyl-benzylamine" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing pyrrolidine and benzylamine moieties have been investigated. For instance, the luminescence properties of naphthalimide derivatives connected to a benzamide via a methylene group were studied, which could provide insights into the photophysical properties of "3-Pyrrolidin-1-ylmethyl-benzylamine" . Additionally, theoretical studies on the spectroscopic properties of pyridinylimine and pyridinylmethylamine derivatives offer valuable information on the electronic structure and potential optical properties of related compounds .

Applications De Recherche Scientifique

-

Drug Discovery

- Pyrrolidine derivatives are used to create biologically active compounds .

- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

- Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

-

Synthesis of Alkaloids and Unusual β-amino Acids

-

Development of Bioactive Agents

-

Antimicrobial Activity

-

Anticancer Activity

-

Anti-inflammatory Activity

-

Inhibitors of LSD1

- A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as successful scaffold-hops of the literature inhibitor GSK-690 .

- The most active compound demonstrated a Kd value of 22nM and a biochemical IC50 of 57nM .

- This compound displayed improved selectivity over the hERG ion channel compared to GSK-690, and no activity against the related enzymes MAO-A and B .

- In human THP-1 acute myeloid leukemia cells, this compound was found to increase the expression of the surrogate cellular biomarker CD86 .

-

Synthesis of Pyrrolidin-3-one Type Compounds

-

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- A new and straightforward route has been developed to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .

- This method involves a sequential opening/closing cascade reaction .

- This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

- A straightforward synthetic route has been developed to create pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .

- This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Propriétés

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWXPVILJUANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405719 | |

| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidin-1-ylmethyl-benzylamine | |

CAS RN |

91271-78-2 | |

| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)